4-cyano-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide
Description
4-cyano-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide is a heterocyclic compound featuring a pyrimidinone core substituted at the 2-position with a pyrazole moiety and at the 5-position with a benzamide group bearing a 4-cyano substituent. This structure combines electron-withdrawing (cyano) and hydrogen-bonding (amide, pyrazole) groups, which may influence its physicochemical properties and biological interactions.
The compound’s synthesis likely follows methodologies similar to those described for analogs in , involving condensation reactions in polar solvents (e.g., DMSO/H₂O) and characterization via NMR, HRMS, and HPLC . Its high thermal stability is inferred from analogs with melting points >300°C .
Properties
Molecular Formula |
C15H10N6O2 |
|---|---|
Molecular Weight |
306.28 g/mol |
IUPAC Name |
4-cyano-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C15H10N6O2/c16-8-10-2-4-11(5-3-10)13(22)19-12-9-17-15(20-14(12)23)21-7-1-6-18-21/h1-7,9H,(H,19,22)(H,17,20,23) |
InChI Key |
QXGVZMLLRROQCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and benzamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized pyrazole derivatives, while reduction could produce amine-substituted compounds .
Scientific Research Applications
4-cyano-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases due to its diverse biological activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-cyano-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it might inhibit a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Core Modifications :
- The target compound shares the 6-oxo-1,6-dihydropyrimidine core with analogs in and –6. Substituents at position 2 (pyrazole in the target) vary among analogs (e.g., pyridazine, triazole), affecting electronic and steric properties .
Lecozotan Hydrochloride () demonstrates that 4-cyano benzamides can exhibit neurological activity, though its extended piperazine side chain distinguishes it from the target compound .
Thermal Stability: All analogs in exhibit melting points >300°C, suggesting the target compound’s pyrimidinone core contributes to exceptional thermal stability .
Methodological Consistency :
- Structural elucidation of analogs relies on NMR, HRMS, and HPLC, methods likely applicable to the target compound . Computational tools like SHELXL (for crystallography) and Multiwfn (for electronic analysis) are standard for such compounds, though direct data are absent here .
Biological Implications: Pyrazole-containing analogs (e.g., –8) may target enzymes or receptors requiring hydrogen-bonding interactions. The target compound’s pyrazole and cyano groups could optimize binding affinity compared to bulkier substituents (e.g., pyridazine) .
Biological Activity
The compound 4-cyano-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide is a complex heterocyclic molecule that incorporates both pyrazole and pyrimidine structures. Its unique molecular architecture contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 306.28 g/mol. The compound features a cyano group and a benzamide structure, which enhance its biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Cyano Group | Contributes to electronic properties |
| Benzamide Structure | Enhances binding affinity to biological targets |
| Pyrazole & Pyrimidine | Imparts diverse biological activities |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi. For instance, in vitro studies demonstrated effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Properties
The compound's anticancer activity is primarily attributed to its ability to interfere with cellular processes involved in cancer progression. It has been reported to induce apoptosis in cancer cells by inhibiting key enzymes associated with DNA replication and repair.
Case Study:
In a study involving human cancer cell lines, this compound showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This mechanism may provide therapeutic benefits in conditions characterized by chronic inflammation.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition: The compound binds to specific enzymes or receptors, altering their activity.
- Cellular Pathway Modulation: It influences various signaling pathways related to cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation: This may lead to increased oxidative stress in cancer cells, promoting cell death.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methylpyrazol]-4-methylbenzamide | Similar pyrazole and pyrimidine structures | Anticancer properties |
| 4-Ethyl-N-(6-hydroxy-pyrimidin-2-yloxy)-benzamide | Related benzamide structure | Antimicrobial activity |
| N-(4-fluorobenzoyl)-N'-(pyrazolyl)ureas | Urea derivative with pyrazole | Antiproliferative effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
